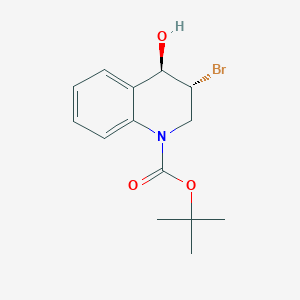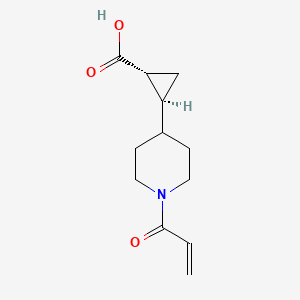
Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely to be a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a bromo group, a hydroxy group, and a tert-butyl ester group attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure would be based on the quinoline structure, with the bromo and hydroxy groups likely attached at the 3rd and 4th positions respectively . The tert-butyl ester would be attached at the 1-carboxylate position .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of bromo compounds, hydroxy compounds, and esters . For example, the bromo group could be replaced by nucleophilic substitution, the hydroxy group could be involved in condensation reactions, and the ester group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure . Factors such as the presence and position of the bromo, hydroxy, and tert-butyl ester groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Reactivity
Tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate and related compounds have been a focal point in synthetic organic chemistry, particularly in the development of new synthetic methodologies and their applications in creating biologically active molecules. For example, a study demonstrated the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, highlighting a facile protocol for preparing various quinoxaline-3-carbonyl compounds through oxidation coupling. This process, involving tert-butyl carbazate, points to the compound's role in synthesizing structurally complex molecules under mild conditions (Xie et al., 2019).
Ligand Design for Catalysis
In the realm of asymmetric catalysis, this compound derivatives, such as P-chiral phosphine ligands, have been utilized for rhodium-catalyzed asymmetric hydrogenation. These ligands, designed with tert-butylmethylphosphino groups, have shown excellent enantioselectivities and high catalytic activities in the hydrogenation of functionalized alkenes, showcasing their potential in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Novel Cyclization Reactions
The compound's structural framework has been explored in novel cyclization reactions. For instance, ethyl 2-bromomethyl-quinoline-3-carboxylate reacted with substituted tert-butyl-phenols to give 2-tert-butyl-phenoxy-methyl-quinoline-3-carboxylic acids. These compounds then underwent intramolecular Friedel-Crafts acylation, leading to tert-butyl substituted heterocyclic-fused quinoline compounds. This study not only elucidates new pathways for constructing quinoline derivatives but also demonstrates the versatility of tert-butyl-quinoline compounds in organic synthesis (Gao Wen-tao, 2008).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (3R,4R)-3-bromo-4-hydroxy-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-8-10(15)12(17)9-6-4-5-7-11(9)16/h4-7,10,12,17H,8H2,1-3H3/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBVHAPOPNVVQT-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2=CC=CC=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C2=CC=CC=C21)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2871879.png)

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)
![methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate](/img/structure/B2871882.png)


![2-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]pyrazine](/img/structure/B2871886.png)

![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}PROPANAMIDE](/img/structure/B2871891.png)

![Methyl 4-{[4-(benzyloxy)phenyl]amino}-8-methylquinoline-2-carboxylate](/img/structure/B2871895.png)
